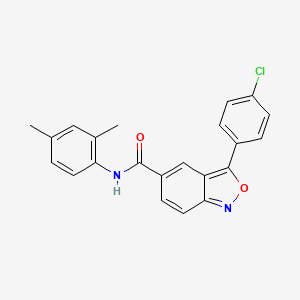![molecular formula C9H5BrN2S B11455280 2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile](/img/structure/B11455280.png)
2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile is an organic compound characterized by the presence of a bromo-substituted thiophene ring and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile typically involves the reaction of 4-bromo-5-methylthiophene-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-bromo-5-methylthiophene-2-carbaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The bromo-substituted thiophene ring can participate in various binding interactions, while the nitrile groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-5-methylthiophen-2-yl)pyridine: Similar structure with a pyridine ring instead of a propanedinitrile group.
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol: Contains a hydroxyl group instead of nitrile groups.
Uniqueness
2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile is unique due to the presence of both a bromo-substituted thiophene ring and a propanedinitrile group
Properties
Molecular Formula |
C9H5BrN2S |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-[(4-bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H5BrN2S/c1-6-9(10)3-8(13-6)2-7(4-11)5-12/h2-3H,1H3 |
InChI Key |
JBBDLWHNBLTDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11455200.png)
![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11455210.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B11455217.png)
![ethyl 3-[4-methyl-6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11455221.png)
![N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11455232.png)
![N-(2-ethyl-6-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11455237.png)
![2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11455243.png)
![N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11455244.png)

![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11455250.png)
![12,12-dimethyl-4-propan-2-yl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11455253.png)
![7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B11455255.png)
amino}cyclohexanecarboxamide](/img/structure/B11455257.png)
![ethyl 7-butyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455264.png)
